![molecular formula C17H16ClNO3 B1402841 Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate CAS No. 1365962-29-3](/img/structure/B1402841.png)

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate

説明

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate (abbreviated as E4CPAAB) is an organic compound with a wide range of applications in scientific research. E4CPAAB is a compound of particular interest due to its unique properties, which make it suitable for a variety of laboratory experiments.

科学的研究の応用

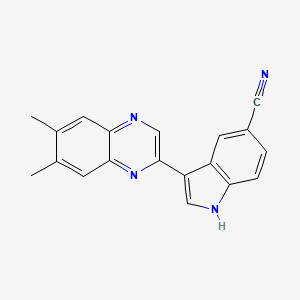

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate 1 has been synthesized and tested for its antimicrobial activities against various bacterial and fungal species. This compound and its derivatives showed promising results in inhibiting the growth of organisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).

Synthesis and Investigation of Anti-Inflammatory Activity of Novel Nitric Oxide Donating Hybrid Drugs

A study synthesized and evaluated a set of compounds, including 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl) amino]benzoate, for their anti-inflammatory and analgesic potential. These compounds demonstrated varying degrees of effectiveness, with some showing potent anti-inflammatory or analgesic activities compared to the standard drug diclofenac (Chandak, Bansode, Murumkar, Shinde, & Bothara, 2012).

Biodegradation of Chlorimuron-Ethyl and the Associated Degradation Pathway by Rhodococcus sp. D310-1

Chlorimuron-ethyl, a long-term residual herbicide, has been studied for its biodegradation by the bacterium Rhodococcus sp. D310-1. The study revealed various biodegradation products and proposed potential degradation pathways, demonstrating the microorganism's ability to transform chlorimuron-ethyl into less harmful compounds (Li, Zang, Yu, Lv, Cheng, Cheng, Liu, Liu, Xu, & Lan, 2016).

In Vitro and in Vivo Pharmacological Characterization of Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride

This compound was characterized as a potent and selective β3-adrenoceptor agonist, showing potential for the treatment of preterm labor. The study highlighted its efficacy in inhibiting spontaneous contractions in human myometrial strips and its promising pharmacological profile in vivo, without significant effects on heart rate or blood pressure (Croci, Cecchi, Marini, Rouget, Viviani, Germain, Guagnini, Fradin, Descamps, Pascal, Advenier, Breuiller-Fouché, Leroy, & Bardou, 2007).

特性

IUPAC Name |

ethyl 4-[(2-chloro-2-phenylacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-2-22-17(21)13-8-10-14(11-9-13)19-16(20)15(18)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYLKGKFVPWBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride](/img/structure/B1402761.png)

![methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1402767.png)

![8-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1402768.png)

![2,4-dichloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1402773.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride](/img/structure/B1402776.png)

![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1402777.png)

![5-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1402778.png)

![tert-butyl 5-cyano-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1402780.png)

![4-Chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1402781.png)